molecular formula C10H13ClF3NO B2800960 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride CAS No. 2031260-60-1

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride

Cat. No.: B2800960
CAS No.: 2031260-60-1
M. Wt: 255.67
InChI Key: QPHODAWMHANFIU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₂F₃NO·HCl Structure: The compound consists of a propan-1-ol backbone with an amino group at the 2-position and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group at the meta position on the aromatic ring contributes to its electron-withdrawing properties and metabolic stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13;/h2-5,15H,6,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHODAWMHANFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride (CAS No. 2031260-60-1) is a compound of interest due to its unique structural features, particularly the presence of a trifluoromethyl group. This group is known for its significant influence on the biological activity of organic compounds, enhancing their pharmacological properties.

The molecular formula of this compound is C10H13ClF3NOC_{10}H_{13}ClF_3NO, with a molecular weight of 255.67 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in inhibiting specific enzymes and receptors. For instance, studies have shown that the introduction of a trifluoromethyl group can significantly increase the efficacy of drugs targeting serotonin uptake and other neurotransmitter systems .

Biological Activity and Case Studies

Recent studies have explored the biological activity of compounds structurally similar to this compound. Below are notable findings:

Table 1: Biological Activities of Related Compounds

Compound NameTargetIC50 (µM)Reference
Compound ABCAT10.12
Compound BLDH0.05
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol HClUnknownTBD

Case Study: Inhibition of Enzymatic Activity
In a study focused on lactate dehydrogenase (LDH) inhibitors, compounds similar in structure to this compound demonstrated significant inhibition of LDH activity, which is crucial in cancer metabolism . The study utilized high-throughput screening methods to identify lead compounds with low nanomolar inhibition, suggesting that modifications to the trifluoromethyl-containing structure could yield potent inhibitors.

Pharmacological Implications

The pharmacological implications of this compound are profound, particularly in drug design for conditions such as cancer and neurological disorders. The trifluoromethyl group's ability to enhance binding affinity and specificity towards target proteins makes it a valuable feature in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential use in drug formulation, particularly in the development of new therapeutic agents. Its structural features allow it to interact effectively with biological targets.

  • Case Study : Research has indicated that compounds with trifluoromethyl groups can enhance the pharmacokinetics of drugs, leading to improved efficacy and reduced side effects. For example, studies on related compounds have shown increased metabolic stability and bioavailability in vivo.

Biochemical Research

The compound's ability to act as a chiral building block makes it valuable in asymmetric synthesis. This is particularly important in the synthesis of pharmaceuticals where chirality can significantly influence biological activity.

  • Application Example : In synthetic organic chemistry, 2-amino alcohols are often used as intermediates in the synthesis of more complex molecules. The trifluoromethyl group can influence the reactivity and selectivity of reactions, making this compound a useful reagent.

Material Science

The unique properties of 2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride also lend themselves to applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or stability.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionRelevant Studies
Pharmaceutical DevelopmentEnhances drug efficacy and stability ,
Biochemical ResearchUsed as a chiral building block in asymmetric synthesis ,
Material ScienceDevelopment of polymers with enhanced stability ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride
  • Molecular Formula : C₉H₁₂N₂O₃·HCl
  • Key Differences: Replaces -CF₃ with a nitro (-NO₂) group.
  • Molecular weight is lower (232.66 vs. 243.19) .
(b) (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
  • Molecular Formula: C₉H₁₃ClFNO
  • Key Differences : Substitutes -CF₃ with a single fluorine atom at the para position.
  • Impact : Reduced steric bulk and altered electronic effects, likely decreasing lipophilicity (logP) compared to the target compound .
(c) Cinacalcet Hydrochloride
  • Molecular Formula : C₂₂H₂₂F₃N·HCl
  • Key Differences: Features a naphthyl group and a 3-(trifluoromethyl)phenyl moiety linked via an aminopropane chain.
  • Impact : Larger aromatic systems enhance receptor binding affinity but may reduce solubility. Clinically used for hyperparathyroidism .

Core Backbone Modifications

(a) FTY720 (2-Amino-2-[4-octylphenyl]ethyl-1,3-propanediol Hydrochloride)
  • Molecular Formula: C₁₉H₃₃NO₂·HCl
  • Key Differences : Propanediol backbone with a 4-octylphenyl substituent.
  • Impact: The long alkyl chain increases lipophilicity, enhancing blood-brain barrier penetration. Used as an immunosuppressant via S1P receptor modulation .
(b) Ethyl 2-Amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate Hydrochloride
  • Molecular Formula: Not explicitly stated ().
  • Key Differences: Pyrazole ring replaces the propanolamine backbone.
  • Impact : Heterocyclic core may improve binding to kinase targets but introduces synthetic complexity .

Aliphatic vs. Aromatic Trifluoromethyl Groups

(a) (S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride
  • Molecular Formula: C₃H₇F₃NO·HCl
  • Key Differences : -CF₃ group on an aliphatic chain instead of an aromatic ring.

Data Tables for Comparative Analysis

Table 1: Substituent and Backbone Comparisons

Compound Name Molecular Formula Substituent Core Backbone Molecular Weight Key Property/Use
Target Compound C₁₀H₁₂F₃NO·HCl 3-CF₃-phenyl Propan-1-ol 243.19 High metabolic stability
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl C₉H₁₂N₂O₃·HCl 3-NO₂-phenyl Propan-1-ol 232.66 Research chemical
FTY720 HCl C₁₉H₃₃NO₂·HCl 4-Octylphenyl Propanediol 343.9 Immunosuppressant
Cinacalcet HCl C₂₂H₂₂F₃N·HCl 3-CF₃-phenyl + naphthyl Aminopropane 393.87 Hyperparathyroidism treatment

Table 2: Impact of Substituent Electronic Properties

Substituent Electron Effect Metabolic Stability Example Compound
-CF₃ (meta) Strongly withdrawing High Target Compound
-NO₂ (meta) Very withdrawing Moderate 3-Nitrophenyl analog
-F (para) Moderately withdrawing Moderate-High 4-Fluorophenyl analog
-Octyl (para) Electron-donating Low FTY720

Q & A

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological properties?

  • Methodology : Synthesize derivatives with Cl, Br, or OCF3 _3 at the phenyl 3-position. Compare logP (shake-flask method), solubility, and IC50 _{50} in target assays. QSAR models highlight the CF3 _3 group’s unique role in enhancing target selectivity over non-fluorinated analogs .

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